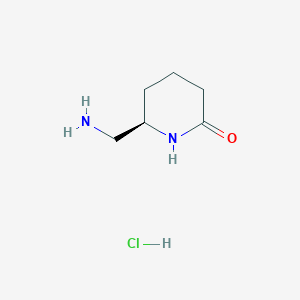

(6R)-6-(Aminomethyl)piperidin-2-one;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6R)-6-(Aminomethyl)piperidin-2-one;hydrochloride” is a chemical compound . It is related to the compound “(S)-5-Amino-piperidin-2-one hydrochloride” which has the empirical formula C5H11ClN2O .

Physical And Chemical Properties Analysis

The molecular weight of a related compound, “(S)-5-Amino-piperidin-2-one hydrochloride”, is 150.61 . For the specific compound “(6R)-6-(Aminomethyl)piperidin-2-one;hydrochloride”, the molecular formula is C6H13ClN2O and the molecular weight is 164.63 .Applications De Recherche Scientifique

Diastereoselective Synthesis

A method has been developed for the diastereoselective hydroxylation of 6-substituted piperidin-2-ones, which is efficient for synthesizing amino acids like (2S,5R)-5-hydroxylysine, crucial for collagen and related proteins. This approach demonstrates the compound's utility in asymmetric synthesis, highlighting its role in producing biologically significant molecules (Marin et al., 2002).

Ligand Complex Formation

Ligands based on 2-(aminomethyl)piperidine have been effectively complexed to various metal centers, showing different coordination geometries. This research underlines the compound's versatility in forming complexes that are useful in polymerization reactions, specifically the ring opening polymerisation of rac-lactide, indicating its potential in polymer science (McKeown et al., 2017).

Coordination Complexes and Polymer Science

The interaction of tautomeric amidines with 3-ferrocenylmethylidene-2,4-pentanedione in the presence of K2CO3 forms polymeric coordination complexes of potassium ferrocenyl(hexahydro)pyrimidoxides. This study showcases the ability of (6R)-6-(Aminomethyl)piperidin-2-one derivatives to participate in the formation of novel coordination complexes, potentially applicable in materials science and catalysis (Klimova et al., 2013).

Glycosidase Inhibition

Isofagomine, a potent β-glucosidase inhibitor synthesized from (6R)-6-(Aminomethyl)piperidin-2-one derivatives, is crucial in studying enzyme inhibition and potential therapeutic applications. This work highlights the compound's importance in developing inhibitors for biological and medicinal applications (Jespersen et al., 1994).

Oxidation and Redox Reactions

Studies on the oxidation of primary alcohols to aldehydes and the structure of redox derivatives of 4-(2-amino-2-oxoethyl)-2,2,6,6-tetramethylpiperidine-1-yloxyl provide insights into the compound's role in facilitating selective chemical transformations, significant in synthetic chemistry and materials science (Einhorn et al., 1996; Sen' et al., 2014).

Safety and Hazards

“(S)-5-Amino-piperidin-2-one hydrochloride”, a related compound, has the hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . It also has the precautionary statements P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313, which provide guidance on how to handle and respond to exposure .

Propriétés

IUPAC Name |

(6R)-6-(aminomethyl)piperidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJYYNNDVQJTDQ-NUBCRITNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC(=O)C1)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R)-6-(aminomethyl)piperidin-2-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Benzylamino)methyl]thian-4-ol](/img/structure/B2703356.png)

![1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine](/img/structure/B2703369.png)

![3-(4-Methylphenyl)-6-[(4-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2703372.png)